Cas no 103654-50-8 (Puerarin Apioside)
Puerarin Apioside is a flavonoid glycoside derived from Pueraria species, known for its potential bioactive properties. It exhibits notable stability and solubility, making it suitable for research in pharmacokinetics and metabolic studies. Its structural features may contribute to antioxidant and anti-inflammatory effects, offering utility in pharmaceutical and nutraceutical applications.

Puerarin Apioside structure
商品名:Puerarin Apioside
Puerarin Apioside 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,8-(6-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)-7-hydroxy-3-(4-hydroxyphenyl)-
- Mirificin
- Puerarin Apioside
- (1S)-1,5-Anhydro-6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)t etrahydro-2-furanyl]-1-[7-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-ch romen-8-yl]-D-glucitol
- D-glucitol, 1,5-anhydro-1-C-[7-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-6-O-[(2R,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-, (1S)-
- 8-(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 8-[6-[[(4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydro
- 8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
- BCP10902
- LMPK12050008
- Q27158378
- (1S)-1,5-anhydro-6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]-1-[7-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-D-glucitol
- 9FQ75MJ4HG
- Puerarinapioside
- SCHEMBL4450630
- 8-((2S,3R,4R,5S,6R)-6-((((2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
- CHEBI:85168
- 103654-50-8
- 8-(6-O-D-APIO-.BETA.-D-FURANOSYL-.BETA.-D-GLUCOPYRANOSYL)-7-HYDROXY-3-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
- FS-7077
- AKOS032946003
- UNII-9FQ75MJ4HG
- DTXSID301337021
- MFCD29048571
- 8-[(2S,3R,4R,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
- HY-N2134
- 4H-1-Benzopyran-4-one, 8-(6-o-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)-7-hydroxy-3-(4-hydroxyphenyl)-
- CS-0018685
- 4',7-Dihydroxyisoflavone 8-C-(6''-apiosylglucoside)
- 1ST169980
- Mirificin8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
- 8-((2S,3R,4R,5S,6R)-6-(((2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl)oxymethyl)-3,4,5-trihydroxyoxan-2-yl)-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
- 8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one; SMCC-DM1
- DA-57228
- (1S)-1,5-anhydro-6-O-((2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl)-1-(7-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl)-D-glucitol
-
- MDL: MFCD29048571
- インチ: 1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1
- InChIKey: ZBXWGKPUSLRPHX-QOIVFALESA-N
- ほほえんだ: O1[C@@]([H])(C2=C(C([H])=C([H])C3C(C(C4C([H])=C([H])C(=C([H])C=4[H])O[H])=C([H])OC2=3)=O)O[H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@@](C([H])([H])O[H])(C([H])([H])O1)O[H])O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 548.152991g/mol
- ひょうめんでんか: 0
- XLogP3: -1.8
- 水素結合ドナー数: 8
- 水素結合受容体数: 13
- 回転可能化学結合数: 6
- どういたいしつりょう: 548.152991g/mol
- 単一同位体質量: 548.152991g/mol
- 水素結合トポロジー分子極性表面積: 216Ų
- 重原子数: 39
- 複雑さ: 906
- 同位体原子数: 0
- 原子立体中心数の決定: 8
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 548.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.73±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 151-152 ºC
- ふってん: 848.027°C at 760 mmHg
- フラッシュポイント: 285.82°C
- 屈折率: 1.749
- ようかいど: 極微溶性(0.21 g/l)(25ºC)、
- PSA: 219.74000
- LogP: -1.14900
- じょうきあつ: 0.0±3.3 mmHg at 25°C
Puerarin Apioside セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Puerarin Apioside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2817-20mg |
Puerarin Apioside |
103654-50-8 | ≥98% | 20mg |
¥2000元 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL84240-10MG |
Mirificin |
103654-50-8 | 10mg |
¥6947.41 | 2023-09-09 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1633-20mg |
Mirificin |
103654-50-8 | 98% | 20mg |
$196 | 2023-09-20 | |
ChemScence | CS-0018685-10mg |
Mirificin |
103654-50-8 | 10mg |
$400.0 | 2022-04-28 | ||
TRC | P840138-5mg |
Puerarin Apioside |
103654-50-8 | 5mg |
$414.00 | 2023-05-17 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1633-100mg |
Mirificin |
103654-50-8 | 98% | 100mg |
$550 | 2023-09-19 | |
PhytoLab | 84240-1000mg |
Mirificin |
103654-50-8 | ≥ 95.0 % | 1000mg |
€19500 | 2023-10-25 | |
A2B Chem LLC | AE18202-25mg |
Mirificin |
103654-50-8 | 99.8% | 25mg |
$189.00 | 2024-01-05 | |
TargetMol Chemicals | T4587-100mg |
Mirificin |
103654-50-8 | 99.8% | 100mg |
¥ 4480 | 2024-07-19 | |
TargetMol Chemicals | T4587-1mg |
Mirificin |
103654-50-8 | 99.8% | 1mg |
¥ 311 | 2024-07-19 |
Puerarin Apioside 関連文献
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:103654-50-8)Puerarin apioside

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:103654-50-8)Puerarin Apioside

清らかである:99%/99%/99%
はかる:50mg/100mg/250mg
価格 ($):213.0/362.0/615.0